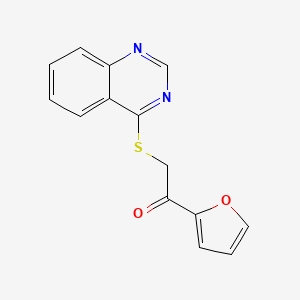![molecular formula C24H18N2O3 B10807381 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one](/img/structure/B10807381.png)
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one is a complex organic compound that features a quinazolinone core structure substituted with a 1,3-benzodioxole and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 1,3-Benzodioxole Group: This step often involves a Heck reaction, where a palladium-catalyzed coupling of a halogenated quinazolinone with a 1,3-benzodioxole derivative is performed.
Addition of the 4-Methylphenyl Group: This can be introduced via a Friedel-Crafts acylation reaction, using a 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated quinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
科学研究应用
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
相似化合物的比较
Similar Compounds
- 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxyquinazoline
- 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-phenylquinazolin-4-one
- 2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-chlorophenyl)quinazolin-4-one
Uniqueness
2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one is unique due to the presence of both the 1,3-benzodioxole and 4-methylphenyl groups, which confer distinct electronic and steric properties. These features can enhance its bioactivity and make it a valuable compound for further research and development.
属性
分子式 |
C24H18N2O3 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H18N2O3/c1-16-6-10-18(11-7-16)26-23(25-20-5-3-2-4-19(20)24(26)27)13-9-17-8-12-21-22(14-17)29-15-28-21/h2-14H,15H2,1H3 |
InChI 键 |
JTKIIKWCHGUKFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-ethoxyphenyl)-3-(pyridin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10807301.png)
![6-(5-bromothiophen-2-yl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10807310.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}cyclohexanecarboxamide](/img/structure/B10807321.png)
![ethyl 4-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10807324.png)
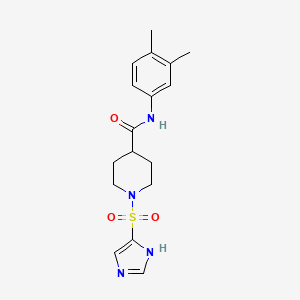
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10807340.png)
![3-[(2-amino-5-bromopyridin-3-yl)sulfonylamino]-N-(2-chloro-4-methylphenyl)propanamide](/img/structure/B10807344.png)
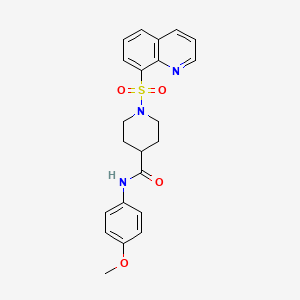
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B10807358.png)
![methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate](/img/structure/B10807365.png)
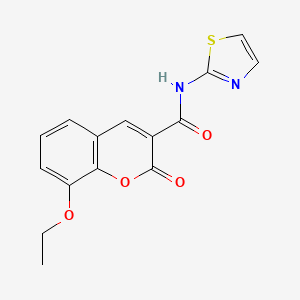
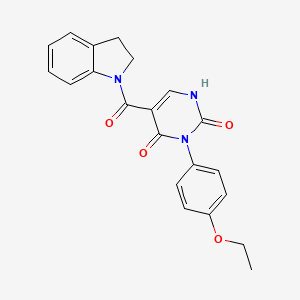
![8-[[Benzyl(methyl)amino]methyl]-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B10807377.png)
